molecular formula C22H21N5O3 B2832442 5-[3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene CAS No. 1207039-81-3

5-[3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene

Cat. No.: B2832442
CAS No.: 1207039-81-3
M. Wt: 403.442
InChI Key: BRBBJOWOAFGCGY-UHFFFAOYSA-N
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Description

5-[3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines an imidazole ring fused with a benzimidazole ring, along with a pyrazole moiety substituted with a dimethoxyphenyl group. The presence of these multiple heterocyclic rings and functional groups makes this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene typically involves multi-step organic reactions. The key steps include:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization with a suitable aldehyde or ketone.

    Formation of the Benzimidazole Ring: The benzimidazole ring is usually formed by the condensation of o-phenylenediamine with formic acid or other formylating agents.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Coupling Reactions: The final step involves coupling the imidazole-benzimidazole intermediate with the pyrazole moiety under suitable conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the imidazole or benzimidazole rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups like halides or amines.

Scientific Research Applications

5-[3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-[3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and clotrimazole, which also contain the imidazole ring, are known for their antimicrobial properties.

    Benzimidazole Derivatives: Compounds like omeprazole and albendazole, which contain the benzimidazole ring, are used as proton pump inhibitors and antiparasitic agents, respectively.

    Pyrazole Derivatives: Compounds like celecoxib and rimonabant, which contain the pyrazole ring, are used as anti-inflammatory and anti-obesity agents, respectively.

Uniqueness

5-[3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene is unique due to its combination of multiple heterocyclic rings and functional groups, which confer a diverse range of chemical and biological properties. This structural complexity allows for versatile applications and potential for the development of novel therapeutic agents.

Biological Activity

The compound 5-[3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene represents a novel class of pyrazole derivatives with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The structural complexity of this compound is notable. It features a pyrazole ring substituted with a 2,5-dimethoxyphenyl group and a triazatricyclo framework. The presence of multiple functional groups suggests diverse interactions with biological targets.

Pharmacological Profile

Research indicates that compounds similar to this pyrazole derivative exhibit various biological activities:

  • Antitumor Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain pyrazole compounds have demonstrated efficacy against various cancer cell lines by modulating key signaling pathways such as PI3K/Akt and MAPK .
  • Antimicrobial Properties : Pyrazole derivatives have also been evaluated for their antimicrobial activities. They often exhibit significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungi. The structural features of these compounds play a critical role in their interaction with microbial enzymes and membranes .
  • Neuroprotective Effects : Some studies suggest that pyrazole derivatives may possess neuroprotective properties. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which these compounds exert their effects .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors by binding to active sites or allosteric sites of target enzymes involved in metabolic pathways relevant to disease states .
  • Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmission and providing therapeutic effects in conditions like anxiety and depression .

Case Studies

Several case studies highlight the potential applications of pyrazole derivatives similar to the compound :

  • Anticancer Studies : A study involving a related pyrazole derivative showed significant inhibition of tumor growth in xenograft models by inducing apoptosis in cancer cells through the activation of caspase pathways .
  • Antimicrobial Testing : In vitro tests demonstrated that a series of pyrazole compounds exhibited potent antimicrobial activity against resistant strains of bacteria, suggesting their potential use as new antibiotics .
  • Neuroprotective Research : In animal models of neurodegenerative diseases, administration of certain pyrazole derivatives resulted in improved cognitive functions and reduced neuroinflammation .

Properties

IUPAC Name

1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-25-19(13-17(24-25)15-12-14(29-2)8-9-20(15)30-3)21(28)27-11-10-26-18-7-5-4-6-16(18)23-22(26)27/h4-9,12-13H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBBJOWOAFGCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCN4C3=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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